
2-(3-bromophenyl)-8-methyl-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide
Descripción general
Descripción
2-(3-bromophenyl)-8-methyl-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(3-bromophenyl)-8-methyl-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including:
1. Induction of apoptosis: This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the treatment of cancer.
2. Inhibition of cell proliferation: This compound has been shown to inhibit the proliferation of cancer cells, which is another desirable effect for the treatment of cancer.
3. Modulation of inflammatory response: This compound has been shown to modulate the inflammatory response in cells, which is a desirable effect for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-bromophenyl)-8-methyl-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide in lab experiments is its potent biological activities, which make it a valuable tool for studying various biological processes. However, one of the limitations is that this compound is relatively expensive and may not be readily available in some labs.
Direcciones Futuras
There are several future directions for the study of 2-(3-bromophenyl)-8-methyl-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide, including:
1. Further elucidation of its mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
2. Development of derivatives with improved activity: The development of derivatives with improved activity and selectivity could lead to the discovery of more potent and effective drugs.
3. Investigation of its potential applications in other areas: More research is needed to investigate the potential applications of this compound in other areas, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, this compound is a promising compound with potent biological activities that make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various areas of medicine.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-8-methyl-N-1,3,4-thiadiazol-2-yl-4-quinolinecarboxamide has been studied for its potential applications in various areas of scientific research. Some of the notable applications include:
1. Anti-cancer activity: Several studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Anti-bacterial activity: Studies have shown that this compound exhibits significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-8-methyl-N-(1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c1-11-4-2-7-14-15(18(25)23-19-24-21-10-26-19)9-16(22-17(11)14)12-5-3-6-13(20)8-12/h2-10H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRHCRUEEJETLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-phenylquinoline](/img/structure/B3608131.png)

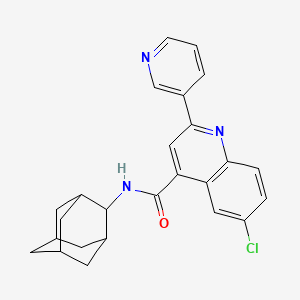
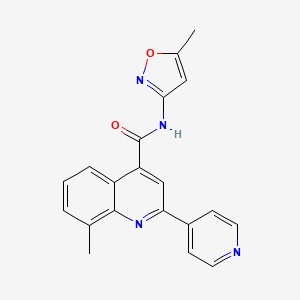
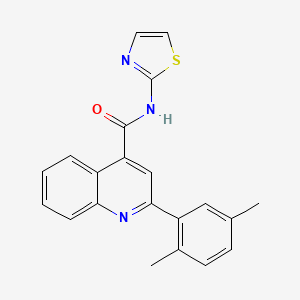
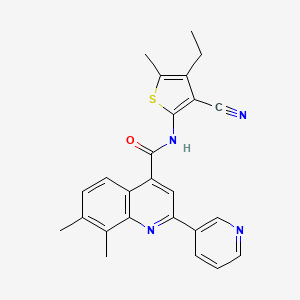
![6-chloro-2-(2-pyridinyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3608189.png)

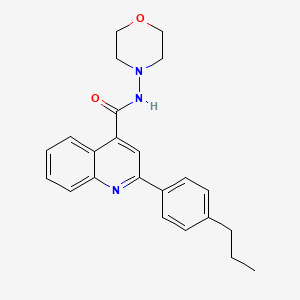
![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608220.png)
![2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608234.png)
![7-chloro-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3608241.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608246.png)